Cyclooctylpyranone

Descripción

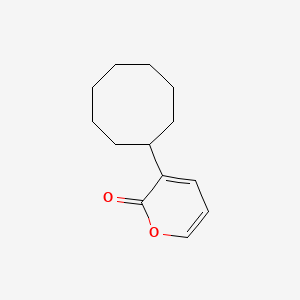

Cyclooctylpyranone is a synthetic compound featuring an eight-membered cycloalkyl ring fused to a pyranone core. It has garnered attention as a lead structure in the development of nonpeptidic HIV protease inhibitors . The cyclooctyl ring confers conformational flexibility, which allows the molecule to adapt to the protease’s binding pocket.

Propiedades

Fórmula molecular |

C13H18O2 |

|---|---|

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

3-cyclooctylpyran-2-one |

InChI |

InChI=1S/C13H18O2/c14-13-12(9-6-10-15-13)11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2 |

Clave InChI |

RLEGNEMAZOQPDY-UHFFFAOYSA-N |

SMILES canónico |

C1CCCC(CCC1)C2=CC=COC2=O |

Sinónimos |

cyclooctylpyranone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Cyclopentylpyranone vs. Cyclooctylpyranone

Replacing the benzene ring in 4-hydroxycoumarin (4-HC) with smaller cycloalkyl rings, such as cyclopentyl (5-membered), yielded cyclopentylpyranone. However, this compound (8-membered ring) exhibited superior adaptability due to its larger, more flexible ring system.

Key Insight: The 8-membered ring’s flexibility enables better accommodation in the protease’s S1/S3 subsites, though unmodified this compound still requires optimization for cellular efficacy.

Substituted this compound Derivatives

Meta-Carboxamide Derivatives

Substitution at the meta position of the aryl ring with carboxamide groups (e.g., derivatives 36 and 41 ) significantly improved binding affinity. Derivative 41 achieved a Ki of 3.0 nM, a 4-fold enhancement over the parent compound (Ki = 11.7 nM) . X-ray crystallography revealed that the carboxamide group forms hydrogen bonds with the protease’s S3 region, stabilizing the inhibitor-enzyme complex .

Arene-Sulfonamide Derivatives

Incorporating arene-sulfonamide substituents further enhanced antiviral activity. These modifications increased steric and electronic complementarity with the protease’s hydrophobic pockets, reducing IC50 values in cell culture assays .

Impact of Cycloalkyl Ring Size

| Compound | Ring Size | Ki (nM) | IC50 (mM) | Key Features |

|---|---|---|---|---|

| Cyclopentylpyranone | 5 | N/A | N/A | Rigid, poor adaptability |

| This compound | 8 | 11.7 | 57 | Flexible, moderate binding |

| Derivative 36 | 8 | 4.0 | N/A | Carboxamide H-bonding |

| Derivative 41 | 8 | 3.0 | N/A | Optimized S3 interactions |

Table 1: Comparative data for this compound and analogues.

Mechanistic Insights

- Flexibility vs. Specificity : The cyclooctyl ring’s flexibility allows induced-fit binding but necessitates substituents (e.g., carboxamides) to "lock" the bioactive conformation .

- Hydrogen Bonding : Meta-substituted derivatives leverage hydrogen bonds to offset the entropic penalty of ring flexibility, improving Ki values by 3–4 fold .

- Cellular Activity: Despite strong enzyme inhibition, unsubstituted this compound’s low cellular efficacy (IC50 = 57 mM) underscores the importance of optimizing membrane permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.